Indobufen-d5

Description

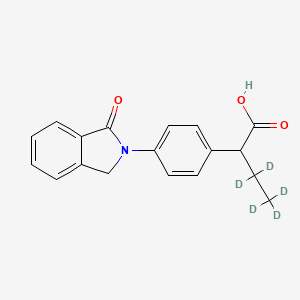

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H17NO3 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

3,3,4,4,4-pentadeuterio-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid |

InChI |

InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22)/i1D3,2D2 |

InChI Key |

AYDXAULLCROVIT-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |

Canonical SMILES |

CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Indobufen-d5?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for Indobufen-d5, a deuterated analog of the antiplatelet agent Indobufen.

Chemical Structure and Properties

This compound is a stable isotope-labeled form of Indobufen, where five hydrogen atoms on the butanoic acid side chain have been replaced by deuterium.[1][2] This labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis of Indobufen in biological matrices. The substitution of hydrogen with deuterium imparts a higher mass, which is readily distinguishable by mass spectrometry, without significantly altering the chemical properties of the molecule.

The chemical name for this compound is 2-(4-(1-oxoisoindolin-2-yl)phenyl)butanoic-3,3,4,4,4-d5 acid.[2]

Chemical Structure of this compound:

The following table summarizes the key chemical properties of Indobufen and its deuterated analog, this compound.

| Property | Indobufen | This compound |

| Chemical Formula | C₁₈H₁₇NO₃[3] | C₁₈H₁₂D₅NO₃[2] |

| Average Molecular Weight | 295.338 g/mol [3] | Approx. 300.37 g/mol |

| Monoisotopic Molecular Weight | 295.120843 g/mol [3] | Approx. 300.1522 g/mol |

| CAS Number | 63610-08-2[4] | Not available |

| Synonyms | Ibustrin, K 3920[5] | Ibustrin-d5[1] |

| Appearance | Solid | Solid |

| Solubility | DMSO: 59 mg/mL (199.77 mM)[5] | Expected to be similar to Indobufen |

Experimental Protocols

While specific synthesis protocols for this compound are proprietary, a plausible approach involves the deuteration of a precursor to the butanoic acid side chain. The synthesis of the parent compound, Indobufen, often involves the coupling of a phenylbutanoic acid derivative with an isoindolinone moiety.[6][7]

Illustrative Protocol for Precursor Synthesis:

-

Starting Material: A suitable precursor, such as ethyl 2-bromobutanoate.

-

Deuteration: The deuteration can be achieved through a multi-step process. For example, reduction of a double bond in a precursor molecule using deuterium gas (D₂) with a suitable catalyst (e.g., Palladium on carbon). Alternatively, a deuterated starting material, such as d6-ethanol, could be used to introduce the deuterium atoms at the desired positions early in the synthesis of the butanoic acid chain.

-

Coupling: The resulting deuterated phenylbutanoic acid derivative is then coupled with 2-(4-aminophenyl)isoindolin-1-one under standard peptide coupling conditions or via a multi-step process involving the appropriate functional group transformations.

-

Purification: The final product, this compound, is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the synthesized this compound are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ²H-NMR) and Mass Spectrometry (MS) to verify the incorporation and position of the deuterium atoms and to determine the isotopic purity.

This compound is ideally suited as an internal standard for the quantification of Indobufen in biological samples (e.g., plasma) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol Outline:

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Indobufen: Q1 -> Q3 (e.g., m/z 296.1 -> 250.1)

-

This compound: Q1 -> Q3 (e.g., m/z 301.1 -> 255.1)

-

-

-

Quantification: The concentration of Indobufen in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Mechanism of Action of Indobufen

Indobufen functions as a reversible inhibitor of the cyclooxygenase (COX) enzyme, with a preference for the COX-1 isoform.[8][9] By inhibiting COX-1, Indobufen effectively suppresses the synthesis of thromboxane A2, a potent promoter of platelet aggregation.[5][10] This action underlies its clinical use as an antiplatelet agent to prevent thrombotic events.[3][11] Additionally, the inhibition of the COX pathway leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain.[8] Indobufen has also been shown to inhibit platelet aggregation induced by other agonists like ADP.[12]

The following diagram illustrates the mechanism of action of Indobufen.

Caption: Mechanism of action of Indobufen via inhibition of the COX-1 enzyme.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Indobufen D5 [artis-standards.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. selleckchem.com [selleckchem.com]

- 6. CN114685346A - Method for preparing indobufen - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. What is the mechanism of Indobufen? [synapse.patsnap.com]

- 9. What is Indobufen used for? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Indobufen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cerebral, peripheral and coronary vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of indobufen vs. aspirin on platelet accumulation in patients with stable coronary heart disease after percutaneous coronary intervention: An open-label crossover study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Indobufen-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indobufen-d5 is the deuterated form of Indobufen, a potent, reversible inhibitor of platelet aggregation.[1] Primarily utilized as an internal standard in pharmacokinetic and metabolic studies, its properties are intrinsically linked to its non-deuterated parent compound. Indobufen exerts its antiplatelet effect by reversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme, which in turn suppresses the synthesis of thromboxane A2 (TxA2), a key mediator in platelet aggregation.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis.

Physical and Chemical Properties

This compound is specifically designed for use as an internal standard in quantitative analysis due to its mass shift from the parent compound, while maintaining nearly identical chemical properties and retention times in chromatographic systems. The key physical and chemical data for this compound and its parent compound, Indobufen, are summarized below.

Quantitative Data for this compound

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₂D₅NO₃ | Artis Standards |

| Molecular Weight | 300.36 g/mol | MedChemExpress[1] |

| Synonym | 2-(4-(1-oxoisoindolin-2-yl)phenyl)butanoic-3,3,4,4,4-d5 acid | Artis Standards |

Quantitative Data for Indobufen (Parent Compound)

Note: Detailed experimental data such as melting point and solubility are typically determined for the bulk active pharmaceutical ingredient (Indobufen) rather than its deuterated analogue.

| Property | Value | Source |

| CAS Number | 63610-08-2 | ChemicalBook[3] |

| Molecular Formula | C₁₈H₁₇NO₃ | PubChem[4] |

| Molecular Weight | 295.33 g/mol | Selleck Chemicals[5] |

| IUPAC Name | 2-[4-(1-oxoisoindolin-2-yl)phenyl]butanoic acid | PubChem[4] |

| Melting Point | 182.0 to 186.0 °C | TCI AMERICA[6] |

| Water Solubility | 0.0781 mg/mL | DrugBank Online[7] |

| Solubility in DMSO | 59 mg/mL | Selleck Chemicals[5] |

| pKa (Strongest Acidic) | 3.83 | DrugBank Online[7] |

| Appearance | White to light yellow powder/crystal | TCI AMERICA[6] |

Mechanism of Action

Indobufen's primary mechanism involves the reversible inhibition of the cyclooxygenase (COX) enzymes, with a preference for the COX-1 isoform.[8] This inhibition prevents the conversion of arachidonic acid into prostaglandin H2, the precursor for prostaglandins and, critically for its antiplatelet effect, thromboxane A2 (TxA2).[2] Reduced TxA2 levels lead to decreased platelet activation and aggregation.[2]

Beyond COX inhibition, Indobufen has been observed to inhibit platelet aggregation induced by other agonists like ADP and collagen.[8] Further studies indicate it also possesses anticoagulant properties by affecting the intrinsic and extrinsic coagulation pathways, potentially through the reduction of coagulation factors II and X.[9]

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Indobufen | 63610-08-2 [chemicalbook.com]

- 4. Indobufen | C18H17NO3 | CID 107641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Indobufen 63610-08-2 | 東京化成工業株式会社 [tcichemicals.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Indobufen (K 3920), a new inhibitor of platelet aggregation: effect of food on bioavailability, pharmacokinetic and pharmacodynamic study during repeated oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticoagulant Activities of Indobufen, an Antiplatelet Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and characterization of Indobufen-d5.

An In-depth Technical Guide to the Synthesis and Characterization of Indobufen-d5

Introduction

Indobufen is a potent, reversible inhibitor of platelet aggregation, functioning through the inhibition of the cyclooxygenase (COX) enzyme, which in turn suppresses the synthesis of thromboxane A2.[1][2][3] It is utilized in the management of various vascular diseases.[4][5] The development of isotopically labeled analogs of pharmaceutical compounds is crucial for pharmacokinetic studies, metabolism research, and as internal standards in quantitative bioanalysis.[3][5][6] This guide details a proposed synthetic route and comprehensive characterization of this compound, a deuterated isotopologue of Indobufen. The incorporation of five deuterium atoms on the ethyl side chain offers a significant mass shift for mass spectrometry-based assays and can provide insights into the metabolic fate of this moiety.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the deuteration of a suitable precursor, followed by the construction of the core Indobufen structure. The proposed synthetic pathway involves the preparation of a deuterated 2-(4-aminophenyl)butanoic acid intermediate, which is then condensed with 2-formylbenzoic acid.

Proposed Synthetic Pathway

The synthesis commences with the alkylation of the enolate of ethyl 2-(4-nitrophenyl)acetate with iodoethane-d5 to introduce the deuterated ethyl group. Subsequent reduction of the nitro group to an amine, followed by hydrolysis of the ester, yields the key intermediate, 2-(4-aminophenyl)butanoic acid-d5. This intermediate is then cyclized with 2-formylbenzoic acid in the presence of a reducing agent to afford the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-nitrophenyl)butanoate-d5

-

To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the solution for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add a solution of ethyl 2-(4-nitrophenyl)acetate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 45 minutes.

-

Add iodoethane-d5 (1.2 eq) to the reaction mixture and allow it to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(4-nitrophenyl)butanoate-d5.

Step 2: Synthesis of Ethyl 2-(4-aminophenyl)butanoate-d5

-

Dissolve ethyl 2-(4-nitrophenyl)butanoate-d5 (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and shake until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield ethyl 2-(4-aminophenyl)butanoate-d5.

Step 3: Synthesis of 2-(4-Aminophenyl)butanoic acid-d5

-

Dissolve ethyl 2-(4-aminophenyl)butanoate-d5 (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 5-6.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 2-(4-aminophenyl)butanoic acid-d5.

Step 4: Synthesis of this compound

-

Dissolve 2-(4-aminophenyl)butanoic acid-d5 (1.0 eq) and 2-formylbenzoic acid (1.0 eq) in methanol.

-

Cool the solution to 0 °C and add sodium borohydride (1.5 eq) in portions.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Add water and ethyl acetate for extraction.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its structure, purity, and the extent of deuterium incorporation. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Workflow

A general workflow for the characterization of the final product would involve initial purity assessment by HPLC, followed by structural confirmation and isotopic purity analysis by HRMS and NMR.

Caption: General analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the successful deuteration of the ethyl group. The complete absence of the signal corresponding to the terminal methyl group and a significant reduction and change in the splitting pattern of the methylene group signal are expected. ¹³C NMR will show the presence of all carbon atoms, though the signals for the deuterated carbons may be broadened or show coupling to deuterium.

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Ar-H | 7.2 - 7.9 | m |

| CH | 3.6 | t |

| CH₂ | 1.9 - 2.1 | m |

| CH₃ | 0.9 | t |

Note: In the spectrum of this compound, the signal at ~0.9 ppm (CH₃) will be absent, and the multiplet for the CH₂ group will be altered.

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) |

| C=O (acid) | ~178 |

| C=O (amide) | ~168 |

| Ar-C | 123 - 145 |

| CH | ~55 |

| CH₂ | ~26 |

| CH₃ | ~12 |

Note: The signals for the deuterated carbons (CD₂ and CD₃) may be less intense and appear as multiplets due to C-D coupling.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass measurement. For this compound, the molecular ion peak will be shifted by approximately 5 Da compared to unlabeled Indobufen.

Quantitative Data Summary:

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Indobufen | C₁₈H₁ⱇNO₃ | 295.1208 |

| This compound | C₁₈H₁₂D₅NO₃ | 300.1522 |

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Molecular Properties

| Property | Indobufen | This compound |

| Molecular Formula | C₁₈H₁₇NO₃ | C₁₈H₁₂D₅NO₃ |

| Monoisotopic Mass (Da) | 295.1208 | 300.1522 |

| Molecular Weight ( g/mol ) | 295.33 | 300.36 |

Table 2: Predicted ¹H NMR Data

| Assignment | Indobufen (δ, ppm) | This compound (δ, ppm) |

| Aromatic Protons | 7.2 - 7.9 | 7.2 - 7.9 |

| Methine Proton (CH) | ~3.6 | ~3.6 |

| Methylene Protons (CH₂) | ~2.0 | ~2.0 (altered multiplicity) |

| Methyl Protons (CH₃) | ~0.9 | Absent |

| Carboxylic Acid Proton | 10 - 12 (broad) | 10 - 12 (broad) |

Conclusion

This guide outlines a comprehensive and scientifically plausible approach for the synthesis and characterization of this compound. The proposed synthetic route is based on established organic chemistry principles and adaptations of known syntheses for the parent compound. The characterization plan, employing NMR and mass spectrometry, provides a robust framework for verifying the successful synthesis, purity, and isotopic labeling of the target molecule. This detailed guide serves as a valuable resource for researchers and professionals involved in drug development and metabolic studies.

References

An In-depth Technical Guide to the Mechanism of Action of Indobufen and its Deuterated Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indobufen is a potent, reversible inhibitor of platelet aggregation, primarily utilized in the prevention of arterial thrombosis.[1][2] Its mechanism of action is centered on the non-competitive and reversible inhibition of the cyclooxygenase-1 (COX-1) enzyme, a critical component in the synthesis of pro-aggregatory thromboxane A2.[2] This targeted action affords it a comparable antiplatelet efficacy to aspirin but with a potentially more favorable gastrointestinal safety profile due to its reversible nature and lesser impact on the production of gastroprotective prostacyclins.[3][4] While the therapeutic potential of deuterated drugs is an active area of research, to date, there is no publicly available scientific literature or clinical data on the specific development or pharmacological assessment of deuterated analogs of indobufen. This guide will provide a comprehensive overview of the established mechanism of action of indobufen and explore the theoretical implications of its deuteration based on established principles of medicinal chemistry.

Mechanism of Action of Indobufen

Indobufen, a phenyl-alkanoic acid derivative, exerts its antiplatelet effect primarily through the inhibition of the cyclooxygenase (COX) enzyme system.[5]

Primary Target: Cyclooxygenase-1 (COX-1)

The principal molecular target of indobufen is the COX-1 enzyme, which is constitutively expressed in platelets and plays a pivotal role in the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostanoids, including thromboxane A2 (TXA2).[2][6] By binding to COX-1, indobufen blocks the synthesis of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[1][2]

Reversible and Non-Competitive Inhibition

A key distinguishing feature of indobufen's mechanism is its reversible and non-competitive inhibition of COX-1.[2] Unlike aspirin, which irreversibly acetylates the serine residue in the active site of COX-1, leading to permanent enzyme inactivation for the lifespan of the platelet, indobufen's binding is transient.[3] This reversibility allows for the restoration of platelet function as the drug is cleared from circulation, which may contribute to its improved gastrointestinal tolerability.[3][4] The non-competitive nature of the inhibition suggests that indobufen binds to a site on the enzyme distinct from the arachidonic acid substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.[2]

Downstream Signaling Pathways

The inhibition of COX-1 by indobufen initiates a cascade of downstream effects on signaling pathways crucial for hemostasis and thrombosis.

References

- 1. A randomized controlled trial comparing the efficacy and safety of indobufen versus aspirin in reducing target vessel restenosis after drug-eluting balloon angioplasty in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Indobufen? [synapse.patsnap.com]

- 3. Pharmacodynamic effects of indobufen compared with aspirin in patients with coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolomics revealed pharmacodynamic effects of aspirin and indobufen in patients after percutaneous transluminal angioplasty surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indobufen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cerebral, peripheral and coronary vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Indobufen-d5: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for assessing the isotopic purity and stability of Indobufen-d5. As a deuterated analog of Indobufen, a reversible platelet aggregation inhibitor, this compound is a valuable tool in pharmacokinetic studies and as an internal standard in analytical assays. Ensuring its isotopic purity and stability is critical for the accuracy and reliability of experimental results.

Isotopic Purity of this compound

Isotopic purity refers to the percentage of a compound that contains the desired number of isotopic labels. For this compound, this means quantifying the proportion of molecules that have precisely five deuterium atoms in the intended positions and assessing the levels of molecules with fewer or more deuterium atoms (isotopologues). The primary techniques for this determination are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3]

Data Presentation: Isotopic Purity Assessment

The following table summarizes the typical data generated from the isotopic purity analysis of a deuterated compound like this compound.

| Parameter | Method | Typical Specification | Description |

| Isotopic Enrichment | HR-MS | ≥ 98% | The percentage of the labeled compound that contains the desired number of deuterium atoms (d5). |

| d0 Content | HR-MS | ≤ 1% | The percentage of the compound that is unlabeled (contains no deuterium). |

| d1-d4 Content | HR-MS | Sum ≤ 2% | The percentage of the compound containing one to four deuterium atoms. |

| >d5 Content | HR-MS | Reported | The percentage of the compound containing more than five deuterium atoms. |

| Chemical Purity | HPLC-UV/MS | ≥ 98% | The percentage of the compound that is the desired chemical entity, irrespective of isotopic composition. |

| Structural Integrity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirmation that the deuterium labels are in the correct positions and the overall molecular structure is correct. |

Experimental Protocol: Isotopic Purity Determination by HR-MS

This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

Objective: To quantify the isotopic distribution (d0 to d>5) of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)

Reagents and Materials:

-

This compound reference standard

-

Indobufen (unlabeled) reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (or other appropriate modifier)

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound and unlabeled Indobufen in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Create a working solution of this compound at a concentration suitable for MS analysis (e.g., 1 µg/mL).

-

LC-MS Analysis:

-

Inject the unlabeled Indobufen solution to determine its retention time and mass spectral profile (M+H)⁺.

-

Inject the this compound solution.

-

Acquire full scan mass spectra over a relevant m/z range.

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled (d0) and deuterated (d5) forms of Indobufen.

-

From the mass spectrum of the this compound peak, determine the relative intensities of the ions corresponding to the d0, d1, d2, d3, d4, d5, and any higher isotopologues.

-

Correct for the natural isotopic abundance of ¹³C.

-

Calculate the isotopic purity as the percentage of the d5 isotopologue relative to the sum of all isotopologues.[4][5][6]

-

Visualization: Isotopic Purity Analysis Workflow

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Stability of this compound

Stability testing is crucial to ensure that the isotopic label is retained and that the molecule does not degrade under various environmental conditions.[7] This involves both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.[8][9]

Data Presentation: Stability Assessment

The following table outlines the parameters typically evaluated during stability studies of this compound.

| Stability Study | Condition | Time Points | Acceptance Criteria |

| Long-Term | 2-8°C | 0, 3, 6, 9, 12, 18, 24 months | Isotopic Purity: ≥ 98% Chemical Purity: ≥ 98% No significant degradation |

| Accelerated | 25°C / 60% RH | 0, 3, 6 months | Isotopic Purity: ≥ 98% Chemical Purity: ≥ 98% No significant degradation |

| Forced Degradation | Acidic (e.g., 0.1 M HCl) | 0, 2, 8, 24 hours | Characterize degradation products |

| Basic (e.g., 0.1 M NaOH) | 0, 2, 8, 24 hours | Characterize degradation products | |

| Oxidative (e.g., 3% H₂O₂) | 0, 2, 8, 24 hours | Characterize degradation products | |

| Thermal (e.g., 60°C) | 0, 1, 3, 7 days | Characterize degradation products | |

| Photolytic (ICH Q1B) | Exposed vs. Dark Control | Characterize degradation products |

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Instrumentation:

-

HPLC with a stability-indicating method (e.g., UV and/or MS detector)

-

pH meter

-

Oven

-

Photostability chamber

Reagents and Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples before analysis.

-

Oxidation: Dissolve this compound in a solution containing 3% H₂O₂. Keep at room temperature and collect samples at various time points.

-

Thermal Degradation: Store solid this compound in an oven at an elevated temperature (e.g., 60°C). Collect samples at specified time points.

-

Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products. Characterize the degradation products using MS/MS if necessary.

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation Study of this compound.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are identical to those of unlabeled Indobufen, a diagram illustrating the logical relationship in the application of this deuterated standard is highly relevant for researchers.

Visualization: Role of this compound in Bioanalysis

Caption: Use of this compound as an Internal Standard in Bioanalysis.

This guide provides a comprehensive framework for the assessment of this compound's isotopic purity and stability. Adherence to these principles and methodologies will ensure the generation of high-quality, reliable data in research and development settings.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpp.com [ijrpp.com]

- 9. rjptonline.org [rjptonline.org]

Commercial Suppliers and Technical Applications of Indobufen-d5 for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of Indobufen-d5, a deuterated analog of the antiplatelet agent Indobufen. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and pharmacokinetics, as well as professionals involved in the various stages of drug development.

Introduction to Indobufen and its Deuterated Analog

Indobufen is a reversible inhibitor of platelet cyclooxygenase-1 (COX-1), which plays a crucial role in the synthesis of thromboxane A2, a potent mediator of platelet aggregation.[1] By inhibiting thromboxane production, Indobufen effectively reduces the risk of thrombus formation. Its mechanism of action also involves the PI3K/Akt/eNOS signaling pathway.

This compound is a stable isotope-labeled version of Indobufen, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic studies.[1]

Commercial Availability

This compound is available from several specialized chemical suppliers that provide reference standards and research chemicals to the scientific community. While a comprehensive list of all potential suppliers is beyond the scope of this guide, researchers can readily source this compound from the following reputable vendors:

-

MedchemExpress: A supplier of high-quality research chemicals and biochemicals.[1]

-

TargetMol Chemicals Inc.: Distributed through partners such as Cambridge Bioscience, offering a range of small molecules for research.

-

Artis Standards: A provider of pharmaceutical standards, including stable-isotope labeled internal standards.

It is recommended that researchers request a Certificate of Analysis (CoA) from the supplier upon purchase to obtain lot-specific data on purity and isotopic enrichment.

Quantitative Data and Product Specifications

The quality of a deuterated internal standard is paramount for reliable bioanalytical results. Key parameters include chemical purity and isotopic enrichment. While a specific Certificate of Analysis for this compound is not publicly available, the following table summarizes the typical specifications for such a research-grade chemical, based on representative data from suppliers of similar deuterated compounds.

| Parameter | Typical Specification | Notes |

| Chemical Formula | C₁₈H₁₂D₅NO₃ | The formula reflects the replacement of five hydrogen atoms with deuterium. |

| Molecular Weight | 300.37 g/mol | The molecular weight is slightly higher than that of the non-deuterated Indobufen due to the presence of deuterium. |

| Chemical Purity | ≥98% (by HPLC) | Purity is typically determined by High-Performance Liquid Chromatography (HPLC) and ensures that the compound is free from significant chemical impurities. |

| Isotopic Enrichment | ≥99 atom % D | This value indicates the percentage of molecules that are labeled with deuterium at the specified positions, ensuring a distinct mass difference from the analyte. |

| Appearance | White to off-white solid | The physical appearance of the compound. |

| Solubility | Soluble in DMSO, Methanol | Information on suitable solvents for preparing stock solutions. |

Experimental Protocols: Quantification of Indobufen in Biological Matrices using this compound

The following section outlines a detailed experimental protocol for the quantitative analysis of Indobufen in plasma samples using this compound as an internal standard with LC-MS/MS. This protocol is adapted from established bioanalytical methods for small molecule drugs.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecule drugs from plasma samples.

Materials:

-

Blank plasma

-

Indobufen standard solution

-

This compound internal standard (IS) working solution

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add the appropriate volume of Indobufen standard solution to prepare calibration standards and quality control (QC) samples. For unknown samples, add 100 µL of the plasma.

-

Internal Standard Addition: Add 10 µL of the this compound working solution to all samples (calibration standards, QCs, and unknowns).

-

Precipitation: Add 300 µL of ACN containing 0.1% formic acid to each tube.

-

Vortexing: Vortex mix the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Indobufen: [M+H]⁺ > fragment ion (to be determined by infusion) This compound: [M+H]⁺ > fragment ion (to be determined by infusion) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use by infusing standard solutions of Indobufen and this compound.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the mechanism of action of Indobufen, the following diagrams have been generated using the DOT language.

Indobufen's Mechanism of Action

Caption: Simplified signaling pathway of Indobufen's inhibitory effect on platelet aggregation.

Experimental Workflow for Indobufen Quantification

Caption: A logical workflow for the quantification of Indobufen in plasma using LC-MS/MS.

Conclusion

This compound is an essential tool for researchers and drug development professionals engaged in the study of Indobufen. Its commercial availability from reputable suppliers ensures access to high-quality material for use as an internal standard in bioanalytical methods. The detailed experimental protocol provided in this guide serves as a robust starting point for the development and validation of sensitive and accurate LC-MS/MS assays for the quantification of Indobufen in various biological matrices. The accompanying diagrams offer a clear visualization of the underlying scientific principles and the practical steps involved in its application.

References

Indobufen-d5 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Indobufen-d5, a deuterated analog of the antiplatelet agent Indobufen. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols, designed for use in a research and development setting.

Core Compound Details

This compound is a stable isotope-labeled version of Indobufen, used as an internal standard in pharmacokinetic studies and for mechanistic research. Deuteration can potentially alter the metabolic profile of a drug, making it a valuable tool in drug development.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound and its parent compound, Indobufen.

| Property | This compound | Indobufen (unlabeled) |

| CAS Number | Not explicitly available in public databases. | 63610-08-2[1][2] |

| Molecular Formula | C₁₈H₁₂D₅NO₃ | C₁₈H₁₇NO₃[2] |

| Molecular Weight | ~300.36 g/mol [3] | ~295.33 g/mol [2] |

| Synonym | 2-(4-(1-oxoisoindolin-2-yl)phenyl)butanoic-3,3,4,4,4-d5 acid | 2-(p-(1-Oxo-2-isoindolinyl)phenyl)butyric acid |

Mechanism of Action

Indobufen exerts its antiplatelet effects through multiple pathways, primarily by inhibiting cyclooxygenase-1 (COX-1) and also showing effects on ADP-induced platelet aggregation. Recent studies have also elucidated a cardioprotective signaling pathway.

Inhibition of the Cyclooxygenase-1 (COX-1) Pathway

The principal mechanism of action for Indobufen is the reversible, non-competitive inhibition of the COX-1 enzyme.[4] This inhibition prevents the conversion of arachidonic acid into prostaglandin H₂, a precursor for thromboxane A₂ (TXA₂). TXA₂ is a potent vasoconstrictor and inducer of platelet aggregation. By suppressing TXA₂ synthesis, Indobufen effectively reduces platelet activation and thrombus formation.[3][5]

Inhibition of ADP-Induced Platelet Aggregation

Indobufen also inhibits platelet aggregation induced by adenosine diphosphate (ADP).[4] This suggests an inhibitory effect on the P2Y₁₂ receptor pathway, a key signaling cascade in platelet activation. By interfering with this pathway, Indobufen further contributes to its anti-thrombotic properties, acting synergistically with its COX-1 inhibition.

Cardioprotective PI3K/Akt/eNOS Signaling Pathway

In the context of myocardial ischemia-reperfusion (I/R) injury, Indobufen has been shown to exert cardioprotective effects by activating the PI3K/Akt/eNOS signaling pathway.[6][7] This activation leads to a reduction in cardiomyocyte apoptosis and oxidative stress, thereby improving cardiac function.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiplatelet effects of Indobufen.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the procedure for measuring Indobufen's effect on platelet aggregation induced by agonists like arachidonic acid (AA) or ADP.

a. Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[8][9]

b. Materials and Reagents:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

This compound or Indobufen dissolved in a suitable solvent (e.g., DMSO) and then diluted in saline.

-

Platelet agonists: Arachidonic Acid (e.g., 1 mM) and ADP (e.g., 5-20 µM).

-

Saline (0.9% NaCl).

-

Light Transmission Aggregometer.

c. Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Assay Protocol:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Pre-warm the PRP samples to 37°C for 5 minutes in the aggregometer.

-

Set 100% aggregation with PPP and 0% with PRP.

-

Add the vehicle control or different concentrations of Indobufen (e.g., 10 µM, 100 µM) to the PRP and incubate for a specified time (e.g., 5 minutes).[11]

-

Add the platelet agonist (AA or ADP) and record the change in light transmission for 5-10 minutes.

-

The percentage of platelet aggregation is calculated from the change in light transmission.

-

Thromboxane B₂ (TXB₂) Measurement by ELISA

This protocol describes the quantification of TXB₂, the stable metabolite of TXA₂, in plasma or cell culture supernatant after treatment with Indobufen.

a. Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of TXB₂. In the assay, TXB₂ in the sample competes with a fixed amount of enzyme-labeled TXB₂ for binding to a limited number of anti-TXB₂ antibody sites on a microplate. The amount of color produced is inversely proportional to the amount of TXB₂ in the sample.

b. Materials and Reagents:

-

Plasma or supernatant samples from LTA experiments or other cell-based assays.

-

Commercial Thromboxane B₂ ELISA kit (containing TXB₂ standards, antibody-coated plates, enzyme conjugate, wash buffer, substrate, and stop solution).

-

Microplate reader.

c. Procedure:

-

Sample Preparation:

-

Collect plasma or supernatant after the platelet aggregation assay or after incubating platelets with Indobufen and an agonist.

-

Centrifuge to remove any cells or debris.

-

-

ELISA Protocol (based on a typical kit):

-

Prepare a standard curve using the provided TXB₂ standards.

-

Add standards, controls, and samples to the wells of the antibody-coated microplate.

-

Add the TXB₂-enzyme conjugate to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate multiple times with the wash buffer to remove unbound reagents.

-

Add the substrate solution and incubate for 15-30 minutes at room temperature, protected from light.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the TXB₂ concentration in the samples by comparing their absorbance to the standard curve. The inhibition of TXB₂ production by Indobufen can then be determined.

-

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antiplatelet activity of Indobufen.

References

- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 2. Indobufen | C18H17NO3 | CID 107641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Reversible and Non-Competitive Inhibition of Cyclooxygenase by Indobufen for Efficient Antiplatelet Action and Relief of Gastrointestinal Irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Indobufen? [synapse.patsnap.com]

- 6. Indobufen alleviates apoptosis by the PI3K/Akt/eNOS pathway in myocardial ischemia‒reperfusion (I/R) injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 9. mdpi.com [mdpi.com]

- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. In vitro and ex vivo effects of indobufen on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

Indobufen: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indobufen is a reversible inhibitor of platelet cyclooxygenase-1 (COX-1), positioning it as a notable antiplatelet agent in the management of atherothrombotic diseases. This technical guide provides an in-depth exploration of the pharmacokinetics and pharmacodynamics of indobufen, drawing from a comprehensive review of clinical and preclinical data. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, structured quantitative data for comparative analysis, and visual representations of its molecular interactions and experimental workflows. Indobufen's reversible mechanism of action offers a distinct profile compared to the irreversible inhibition of aspirin, suggesting a potentially favorable gastrointestinal safety profile. This document synthesizes key findings on its absorption, distribution, metabolism, and excretion, alongside a thorough examination of its dose-dependent effects on platelet aggregation and thromboxane synthesis.

Introduction

Indobufen is a non-steroidal anti-inflammatory drug (NSAID) with potent antiplatelet properties.[1][2] Its primary therapeutic application lies in the prevention of thromboembolic events.[3] Unlike aspirin, which irreversibly acetylates serine in the active site of cyclooxygenase, indobufen acts as a reversible inhibitor of COX-1.[4][5] This reversibility is a key characteristic, as platelet function can be restored within 24 hours of drug discontinuation.[5][6] This guide delves into the fundamental pharmacokinetic and pharmacodynamic properties of indobufen, providing a detailed technical overview for the scientific community.

Pharmacodynamics: Mechanism of Action and Effects

Indobufen's primary pharmacodynamic effect is the inhibition of platelet aggregation.[3] This is achieved through the reversible inhibition of the COX-1 enzyme, which is crucial for the conversion of arachidonic acid to prostaglandin H2, the precursor of thromboxane A2 (TXA2).[2][5] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking TXA2 synthesis, indobufen effectively reduces platelet activation and aggregation.[2][5]

Signaling Pathway of Indobufen's Action

The following diagram illustrates the mechanism by which indobufen inhibits platelet aggregation.

Quantitative Pharmacodynamic Data

The following tables summarize the key pharmacodynamic parameters of indobufen from various studies.

Table 1: Inhibition of Platelet Aggregation (IPA) by Indobufen vs. Aspirin in Healthy Volunteers

| Time After Last Dose | Agonist | Indobufen (200 mg twice daily) % IPA (mean ± SD) | Aspirin (200 mg daily) % IPA (mean ± SD) | p-value |

| 4 hours | Arachidonic Acid (0.5 mg/ml) | 81.07 ± 9.36 | 96.99 ± 0.29 | 0.10[7] |

| 12 hours | Arachidonic Acid (0.5 mg/ml) | 74.04 ± 9.55 | 97.94 ± 0.28 | 0.02[7] |

| 24 hours | Arachidonic Acid (0.5 mg/ml) | 33.39 ± 11.13 | 97.48 ± 0.32 | < 0.001[7] |

| 48 hours | Arachidonic Acid (0.5 mg/ml) | 14.12 ± 9.74 | 98.22 ± 0.31 | < 0.001[7] |

| 48 hours | Adenosine Diphosphate (5 µM) | 1.98 ± 3.57 | 12.61 ± 2.71 | 0.002[7] |

Table 2: Ex Vivo Effects of a Single 200 mg Oral Dose of Indobufen in Healthy Volunteers (n=8)

| Parameter | Agonist | Result at 2 hours post-dose |

| Plasma Indobufen Level | - | 35 to 84 µM (mean ± SD: 63.1 ± 8.6)[8] |

| Thromboxane B2 (TxB2) Synthesis | 4 µM ADP, 10 µM epinephrine, 0.2 µM PAF acether, or 1 mM AA | Not synthesized[8] |

| ATP Release | 4 µM ADP, 10 µM epinephrine, 0.2 µM PAF acether, or 1 mM AA | Not released[8] |

| Platelet Aggregation | 4 µM ADP, 10 µM epinephrine, 0.2 µM PAF acether | Monophasic[8] |

| Platelet Aggregation | 1 mM Arachidonic Acid | Absent[8] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Indobufen is rapidly absorbed after oral administration, with its pharmacokinetic profile being well-characterized.

Absorption

Following oral administration, indobufen reaches peak plasma concentrations within 1-2 hours.[2] The absorption of indobufen tablets is not significantly impaired by the presence of food, although peak plasma levels and the area under the curve (AUC) may be slightly reduced.[9]

Distribution

Details on the volume of distribution are not extensively reported in the provided search results.

Metabolism

Indobufen is extensively metabolized in the liver, primarily to inactive metabolites.[2]

Excretion

The metabolites of indobufen are predominantly excreted via the kidneys.[2] The plasma half-life of the drug is approximately 7-8 hours.[1] Over 70% of an administered dose is recovered in the urine within 48 hours as the unchanged drug and its glucuronide conjugate.[1]

Quantitative Pharmacokinetic Data

Table 3: Pharmacokinetic Parameters of Indobufen in Healthy Volunteers after a Single 100 mg Dose

| Parameter | Intravenous Administration | Oral Administration (Tablet) |

| Plasma Half-life (t½) | 7-8 hours[1] | 7-8 hours[1] |

| Urinary Excretion (48h) | > 70% (unchanged drug and glucuronide)[1] | > 70% (unchanged drug and glucuronide)[1] |

Table 4: Steady-State Pharmacokinetics of Indobufen Enantiomers in Patients with Obliterative Atherosclerosis (200 mg twice daily for 7 days)

| Parameter | (+)-S-Indobufen | (-)-R-Indobufen |

| Oral Clearance (Cl) | 1.1 ± 0.3 L/h[10] | 0.7 ± 0.2 L/h[10] |

| Mean Steady-State Level | 7.8 ± 1.8 mg/L[10] | 13.5 ± 3.8 mg/L[10] |

| Half-life (t½) | 4.5 ± 1.2 h[10] | 7.4 ± 2.4 h[10] |

| AUC Ratio (R:S) | \multicolumn{2}{c | }{1.7 ± 0.2}[10] |

Experimental Protocols

Determination of Indobufen Concentration in Plasma/Serum

A common method for quantifying indobufen enantiomers in serum is through enantiospecific reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[10]

-

Sample Preparation: Solid-phase extraction (SPE) is used to isolate indobufen enantiomers from a small volume of acidified serum (e.g., 0.2 ml) using C18 cartridges.[11]

-

Derivatization: The extracted enantiomers are converted to their L-leucinamide diastereoisomers.

-

Chromatography: Separation is achieved on a C18 HPLC column with a mobile phase such as acetonitrile and potassium dihydrogen phosphate buffer.[11]

-

Detection: UV detection is typically performed at a wavelength of 275 nm.[10][11]

-

Quantification: The linear range for standard curves is typically from 0.25 to 25.00 µg/ml in serum.[11] The limit of quantification is around 0.25 µg/ml.[11]

Capillary zone electrophoresis (CZE) has also been validated as a direct and stereospecific method for quantifying indobufen enantiomers in human serum, offering an alternative to HPLC.[12]

Assessment of Platelet Aggregation

Light Transmission Aggregometry (LTA) is a standard method used to assess the effects of indobufen on platelet aggregation.[9][13][14]

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood collected in an anticoagulant (e.g., sodium citrate). Platelet-poor plasma (PPP) is obtained by further centrifugation at a higher speed.

-

Procedure: A sample of PRP is placed in a cuvette in an aggregometer. A baseline light transmission is established. A platelet agonist (e.g., arachidonic acid, ADP, collagen, epinephrine) is added to the PRP to induce aggregation.[9][15]

-

Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time. The maximum percentage of aggregation is determined relative to the light transmission through PPP.

Measurement of Thromboxane B2 (TXB2)

Plasma or urinary levels of TXB2, a stable metabolite of TXA2, are measured to assess the in vivo effect of indobufen on COX-1 activity. This is commonly done using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).[4][16][17][18]

-

Sample Collection: For plasma measurements, venous blood is drawn into a syringe containing a cyclooxygenase inhibitor (e.g., meclofenamate or indomethacin) to prevent ex vivo platelet activation and TXB2 formation.[4][16]

-

Sample Preparation: Samples may require extraction and purification, for instance, using C18 reverse-phase columns, particularly for RIA.[17]

-

Assay Principle: In a competitive EIA, TXB2 in the sample competes with a fixed amount of enzyme-labeled TXB2 for binding to a limited number of antibody-coated wells. After incubation and washing, a substrate is added, and the color development is inversely proportional to the concentration of TXB2 in the sample. The absorbance is read using a microplate reader.

-

Standard Curve: A standard curve is generated using known concentrations of TXB2 to quantify the levels in the unknown samples.

Clinical Trial Workflow Example

The following diagram outlines a typical workflow for a clinical trial comparing the pharmacodynamic effects of indobufen and aspirin.

Conclusion

Indobufen presents a distinct profile as a reversible, potent inhibitor of platelet aggregation. Its pharmacokinetic properties, characterized by rapid absorption and a relatively short half-life, support a twice-daily dosing regimen. Pharmacodynamically, it effectively suppresses thromboxane synthesis and platelet aggregation, with its effects diminishing more rapidly upon cessation compared to aspirin. This comprehensive technical guide provides a foundational resource for the scientific community, consolidating quantitative data and detailed methodologies to facilitate further research and development in the field of antiplatelet therapy. The provided visualizations of its mechanism and experimental workflows serve to enhance the understanding of its pharmacological profile.

References

- 1. Pharmacokinetic, bioavailability and pharmacodynamic study of indobufen (K 3920), an inhibitor of platelet aggregation, after a single dose in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Indobufen? [synapse.patsnap.com]

- 3. Indobufen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cerebral, peripheral and coronary vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Frontiers | Safety and efficacy of aspirin and indobufen in the treatment of coronary heart disease: a systematic review and meta-analysis [frontiersin.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. pure.skku.edu [pure.skku.edu]

- 8. karger.com [karger.com]

- 9. Indobufen (K 3920), a new inhibitor of platelet aggregation: effect of food on bioavailability, pharmacokinetic and pharmacodynamic study during repeated oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steady-state pharmacokinetics of indobufen enantiomers in patients with obliterative atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC procedure with SPE for quantification of indobufen enantiomers: pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resolution of indobufen enantiomers by capillary zone electrophoresis. Pharmacokinetic studies of human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of indobufen vs. aspirin on platelet accumulation in patients with stable coronary heart disease after percutaneous coronary intervention: An open-label crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of platelet aggregation in man by indobufen (K 3920) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The measurement of plasma thromboxane B2 and the effect of smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Thromboxane B2 Parameter Assay Kit KGE011: R&D Systems [rndsystems.com]

Indobufen-d5: A Technical Safety and Handling Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the safety and handling protocols for Indobufen-d5, compiled from publicly available data. It is intended for informational purposes for researchers, scientists, and drug development professionals. All information presented herein pertains to the non-deuterated parent compound, Indobufen , as specific safety data for this compound is not available. Users should always consult the most current Safety Data Sheet (SDS) provided by their supplier before handling this compound and adhere to all institutional and regulatory safety guidelines.

Chemical Identification and Physical Properties

This compound is the deuterated analogue of Indobufen, a reversible inhibitor of platelet aggregation. The primary function of Indobufen is the inhibition of the cyclooxygenase (COX) enzyme, which leads to a reduction in the synthesis of thromboxane A2 and prostaglandins, key mediators of platelet aggregation and inflammation.

| Property | Value |

| Chemical Name | 2-(4-(1-oxo-2-isoindolinyl)phenyl)butanoic acid-d5 |

| Molecular Formula | C₁₈H₁₂D₅NO₃ |

| Appearance | Solid |

| Storage Temperature | Recommended: -20°C for long-term storage. Can be shipped at room temperature for short periods. |

Hazard Identification and GHS Classification

Indobufen is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

| GHS Classification | Hazard Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Handling and Storage Precautions

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A standardized workflow for handling this compound should always begin with the use of appropriate PPE.

Caption: General workflow for safely handling this compound.

Safe Handling Practices

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, follow the first aid measures outlined in Section 5.

-

Dust Formation: Avoid generating dust. Use appropriate techniques to handle the solid compound.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Conditions

-

Container: Keep the container tightly sealed.

-

Temperature: Store in a cool, dry, and well-ventilated place. For long-term storage, -20°C is recommended.

-

Incompatibilities: Keep away from strong oxidizing agents.

Toxicological Information

| Parameter | Species | Route | Dosage | Observation | Reference |

| Plasma Half-life (S-enantiomer) | Rat | Oral | 4 mg/kg | 3.9 hours | [1] |

| Plasma Half-life (R-enantiomer) | Rat | Oral | 4 mg/kg | 12.2 hours | [1] |

| Plasma Half-life (S-enantiomer) | Mouse | Oral | 12.5 mg/kg | 3.8 hours | [1] |

| Plasma Half-life (R-enantiomer) | Mouse | Oral | 12.5 mg/kg | 2.5 hours | [1] |

| Bleeding Risk | Human | Oral | Varies | Lower incidence of bleeding events compared to aspirin and warfarin. | [2][3][4] |

| Gastrointestinal Effects | Human | Oral | Varies | Fewer gastrointestinal adverse events compared to aspirin. | [2][4] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Emergency Procedures

Spill Response

A logical workflow should be followed in the event of a chemical spill.

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: May emit toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Ecotoxicological Information

Mechanism of Action: Signaling Pathway

Indobufen's primary mechanism of action is the reversible inhibition of the cyclooxygenase (COX) enzyme, a key enzyme in the arachidonic acid cascade. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for thromboxane A2 (TXA2) and various prostaglandins. TXA2 is a potent stimulator of platelet activation and aggregation.

Caption: this compound's inhibitory effect on the COX-1 pathway.

Experimental Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol provides a general methodology for assessing the inhibitory effect of this compound on platelet aggregation using Light Transmission Aggregometry (LTA), which is considered the gold standard.

Materials and Reagents

-

Freshly drawn human whole blood collected in 3.2% sodium citrate tubes

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Platelet agonist (e.g., arachidonic acid, ADP, collagen)

-

Saline solution

-

Light Transmission Aggregometer

Procedure

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

-

Instrument Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PPP as the 100% aggregation (or 100% light transmission) baseline and PRP as the 0% aggregation baseline.

-

-

Assay:

-

Pipette a known volume of PRP into the aggregometer cuvettes.

-

Add a stir bar to each cuvette.

-

Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time.

-

Add the platelet agonist to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of platelet aggregation is calculated based on the change in light transmission.

-

Compare the aggregation in the presence of this compound to the vehicle control to determine the inhibitory effect.

-

This technical guide provides a foundational understanding of the safety and handling of this compound for research purposes. It is imperative to supplement this information with specific guidance from the supplier's SDS and to conduct a thorough risk assessment before commencing any experimental work.

References

- 1. The dispositional enantioselectivity of indobufen in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and Safety of Indobufen in Patients with Coronary Artery Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Multicenter retrospective cohort study demonstrates superior safety profile of indobufen over aspirin for Post-CABG antiplatelet therapy [frontiersin.org]

Solubility Profile of Indobufen-d5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Indobufen-d5, a deuterated analog of the antiplatelet agent Indobufen. Understanding the solubility of active pharmaceutical ingredients (APIs) is a critical first step in drug development, influencing formulation strategies, bioavailability, and the design of in vitro and in vivo experiments. This document compiles available solubility data, outlines standard experimental protocols for solubility determination, and visualizes key experimental and biological pathways to support research and development efforts.

Quantitative Solubility Data

The solubility of a compound is a fundamental property that dictates its behavior in various solvent systems. For preclinical research, organic solvents are commonly used to prepare stock solutions for in vitro assays. The following table summarizes the known solubility of Indobufen in key organic solvents.

| Solvent | Solubility | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 59 mg/mL[1][2] | 199.77 mM[1] | Use fresh, anhydrous DMSO as moisture absorption can reduce solubility.[1] |

| Ethanol (90%) | Slightly Soluble[3] | Not Determined | The compound is used for recrystallization from 90% ethanol, indicating limited solubility at room temperature.[3] |

| Methanol | Data Not Available | Not Determined | While specific data is unavailable, methanol is a polar organic solvent in which similar compounds often exhibit some degree of solubility.[4] |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is contingent on robust experimental design. The two primary methods for solubility measurement are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium and is considered the "gold standard" for solubility measurement.[5] The shake-flask method is the most common technique for determining this value.[6][7]

Protocol:

-

Preparation: Add an excess amount of the solid compound (e.g., this compound) to a sealed vial containing the organic solvent of interest.[6] It is crucial to ensure undissolved solid remains to confirm that equilibrium has been reached.[7]

-

Equilibration: Agitate the vials using a mechanical shaker or orbital mixer at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[6][8]

-

Phase Separation: After agitation, allow the suspension to settle. To effectively separate the saturated supernatant from the excess solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[6] Alternatively, filtration using specialized filter plates may be employed.[8]

-

Quantification: Carefully extract an aliquot of the clear supernatant.

-

Dilution: Suitably dilute the aliquot with a fresh solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[6][8] The final solubility is calculated based on the dilution factor.

Kinetic Solubility Method

Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, often prepared by diluting a high-concentration DMSO stock into an aqueous or organic medium. This high-throughput method is frequently used in early drug discovery to quickly assess compounds.[8][9][10]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10 or 20 mM).[9][11]

-

Sample Preparation: Add a small volume of the DMSO stock solution (e.g., 5-10 µL) into the wells of a microtiter plate.[9][11]

-

Dilution & Incubation: Add the organic solvent of interest to each well to achieve the desired final concentration. Mix the plate and incubate for a shorter period than the thermodynamic method (e.g., 1-2 hours) at a controlled temperature.[9][10]

-

Detection of Precipitation: Determine the point of precipitation. This can be done visually or instrumentally. Common methods include:

-

Quantification: The concentration of the compound in the clear filtrate is defined as its kinetic solubility.

Mandatory Visualizations

Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved in solubility determination and the biological context of Indobufen, the following diagrams have been generated using Graphviz (DOT language).

Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).

Caption: Indobufen's Mechanism of Action via COX-1 Inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. CN106397298B - Pharmaceutical composition and purposes containing Indobufen - Google Patents [patents.google.com]

- 4. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. conceptlifesciences.com [conceptlifesciences.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Methodological & Application

Application Note: High-Throughput Quantification of Indobufen in Human Plasma Using Indobufen-d5 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Indobufen in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Indobufen-d5, is employed. The straightforward protein precipitation extraction procedure and rapid chromatographic analysis make this method suitable for high-throughput pharmacokinetic studies in clinical and research settings. The method was validated for linearity, precision, accuracy, and recovery.

Introduction

Indobufen is a reversible inhibitor of platelet aggregation, primarily acting through the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[1][2][3][4][5] This inhibition reduces the synthesis of thromboxane A2 and prostaglandins, key mediators in platelet activation and aggregation.[1][2][3] Accurate quantification of Indobufen in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, chromatography, and ionization.[6] This note presents a validated LC-MS/MS method for the determination of Indobufen in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Indobufen reference standard

-

This compound internal standard (IS)

-

LC-MS/MS grade acetonitrile, methanol, and formic acid

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 20% B

-

3.6-5.0 min: 20% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Indobufen: Q1: m/z 298.1 -> Q3: m/z 118.1 (Fragment corresponding to the isoindolinone moiety).

-